N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide can be achieved through a multi-step process involving the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Formation of the Phthalazinone Moiety: The phthalazinone moiety can be synthesized by reacting phthalic anhydride with hydrazine hydrate under reflux conditions.
Coupling of the Moieties: The final step involves coupling the indole and phthalazinone moieties using a suitable coupling reagent, such as acetyl chloride, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced techniques such as microwave irradiation to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide can undergo various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the indole moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and phthalazinone moieties.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Similar structure with an iodine atom at the indole moiety.
Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide): A well-known compound with a similar indole structure.
Uniqueness
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is unique due to the presence of both indole and phthalazinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H20N4O3 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-2-(1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C21H20N4O3/c1-28-17-6-7-19-15(12-17)8-10-24(19)11-9-22-20(26)14-25-21(27)18-5-3-2-4-16(18)13-23-25/h2-8,10,12-13H,9,11,14H2,1H3,(H,22,26) |
InChI Key |
PDAMNSUWBBQQOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CN3C(=O)C4=CC=CC=C4C=N3 |
Origin of Product |
United States |
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